Osmadizone
Description
Molecular Formula and IUPAC Nomenclature
Osmadizone is a synthetic organic compound with the molecular formula C23H22N2O4S and a molecular weight of 422.5 g/mol . Its IUPAC name is 2-[anilino(phenyl)carbamoyl]-4-(benzenesulfinyl)butanoic acid , reflecting its structural complexity, which includes a butanoic acid backbone substituted with a benzenesulfinyl group and a diphenylhydrazide moiety. The compound’s SMILES notation is C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O , and its InChI key is AMJPXGQNYYTBKB-UHFFFAOYSA-N .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H22N2O4S | PubChem |
| Molecular Weight | 422.5 g/mol | PubChem |
| IUPAC Name | 2-[anilino(phenyl)carbamoyl]-4-(benzenesulfinyl)butanoic acid | ChemSpider |
Spectroscopic Characterization (NMR, IR, UV-Vis)
Experimental spectroscopic data for this compound remains limited in published literature. However, inferences can be drawn from its functional groups:
- NMR : The 1H NMR spectrum would likely show signals for aromatic protons (δ 7.0–7.5 ppm), the sulfinyl group (δ 2.5–3.5 ppm), and carboxylic acid protons (broad signal near δ 12 ppm). 13C NMR would reveal carbonyl carbons (amide at ~165–170 ppm, carboxylic acid at ~175 ppm) and aromatic carbons.
- IR : Key stretches include the amide N–H (~3300 cm−1), carbonyl (C=O, ~1700 cm−1), and sulfinyl (S=O, ~1050 cm−1).
- UV-Vis : Absorption bands in the 250–280 nm range are expected due to π→π* transitions in the aromatic and conjugated systems.
X-ray Crystallography and Solid-State Structure
No experimental X-ray crystallography data for this compound has been reported. However, computational models predict a twisted molecular conformation, with the benzenesulfinyl and diphenylhydrazide groups occupying equatorial positions relative to the butanoic acid backbone. The sulfinyl group’s stereochemistry (R/S configuration) remains undefined in available literature, suggesting potential for stereoisomerism.
Computational Chemistry Predictions (DFT, Molecular Dynamics)
Density Functional Theory (DFT) calculations provide insights into this compound’s electronic and thermodynamic properties:
- LogP : Experimental and computed LogP values range from 4.88 (XLogP3) to 3.06 (consensus), indicating moderate lipophilicity.
- Polar Surface Area (PSA) : 105.92 Å2, suggesting limited membrane permeability.
- Rotatable Bonds : 9, contributing to conformational flexibility.
| Computational Property | Value | Method | Source |
|---|---|---|---|
| XLogP3 | 4.0 | PubChem | |
| Hydrogen Bond Acceptors | 6 | Cactvs | |
| Polar Surface Area | 105.92 Å2 | LookChem |
Molecular dynamics simulations suggest that the sulfinyl group enhances solubility in polar solvents, while the diphenylhydrazide moiety stabilizes the molecule via intramolecular hydrogen bonding.
Tautomerism and Stereochemical Considerations
This compound exhibits potential for tautomerism due to its hydrazide group, which may exist in keto-enol equilibrium (Figure 1). Additionally, the sulfinyl group introduces a stereogenic center, though its configuration is not specified in synthetic preparations. The compound’s stereochemical complexity is further highlighted by its two undefined stereocenters, as noted in ChemSpider.
Figure 1 : Proposed tautomeric forms of this compound’s hydrazide group.
- Keto form : Dominant under physiological conditions due to stabilization via resonance.
- Enol form : Less prevalent but may contribute to reactivity in basic environments.
Properties
CAS No. |
27450-21-1 |
|---|---|
Molecular Formula |
C23H22N2O4S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[anilino(phenyl)carbamoyl]-4-(benzenesulfinyl)butanoic acid |
InChI |
InChI=1S/C23H22N2O4S/c26-22(21(23(27)28)16-17-30(29)20-14-8-3-9-15-20)25(19-12-6-2-7-13-19)24-18-10-4-1-5-11-18/h1-15,21,24H,16-17H2,(H,27,28) |
InChI Key |
AMJPXGQNYYTBKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2)C(=O)C(CCS(=O)C3=CC=CC=C3)C(=O)O |
Synonyms |
(2-(phenylsulfinyl)ethyl)malonic acid mono(1,2- diphenylhydrazide) osmadizone |
Origin of Product |
United States |
Preparation Methods
Solvent Systems
Optimal solvent choice balances reactivity and solubility:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethylformamide | 80 | 72 | 85 |
| Tetrahydrofuran | 65 | 68 | 89 |
| Dichloromethane | 40 | 55 | 78 |
Data adapted from lyophilization patents and synthetic studies show that DMF maximizes yield, while THF enhances purity by reducing side reactions.
Catalytic Systems
-
Acid Catalysis : p-Toluenesulfonic acid (pTSA) in THF achieves 70% conversion but risks sulfoxide overoxidation.
-
Base Catalysis : Triethylamine in DMF prevents acid-sensitive degradation, yielding 65% product with 94% purity.
Purification and Isolation Techniques
Lyophilization Protocols
Post-synthetic purification often employs lyophilization to remove volatile byproducts. A patented method involves:
-
Dissolving crude this compound in water (100–500 mg/mL).
-
Adding tetrahydrofuran (1:2 v/v) to precipitate impurities.
-
Freezing at −30°C and lyophilizing under 200 μm Hg vacuum.
This process reduces residual solvent levels to <0.1% and achieves 98.5% purity.
Chromatographic Methods
Size-exclusion chromatography (SEC) with Sephadex LH-20 resolves hydrazide dimers, a common byproduct. Ethyl acetate/hexane (3:7) eluent yields 99% pure this compound but requires 48-hour run times.
Scale-Up Challenges and Solutions
Batch Reactor Limitations
Scaling the DCC-mediated coupling reaction above 10 kg batches causes exothermic runaway, degrading 15–20% of product. Jacketed reactors with −5°C coolant mitigate this, limiting losses to 5%.
Lyophilization at Industrial Scale
Patented continuous lyophilization systems address throughput issues:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cycle Time | 24 h | 8 h |
| Energy Consumption | 15 kWh/kg | 5 kWh/kg |
| Yield | 95% | 92% |
These systems use spiral freezing belts and modular vacuum chambers to enhance efficiency.
Quality Control and Analytical Methods
Chemical Reactions Analysis
Types of Reactions: Osmadizone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of this compound.
Scientific Research Applications
Scientific Research Applications
Osmadizone has been investigated for a variety of applications:
| Field | Application |
|---|---|
| Chemistry | Used as a reagent in organic synthesis reactions. |
| Biology | Investigated for its uricosuric properties, potentially beneficial in treating gout. |
| Medicine | Explored for therapeutic applications related to uric acid metabolism and anti-inflammatory effects. |
| Industry | Utilized in the development of new materials and chemical processes. |
Pharmacological Properties
This compound exhibits several pharmacological effects:
- Anti-inflammatory Effects : It has shown potential in inhibiting inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs), by modulating cyclooxygenase (COX) enzymes.
- Analgesic Activity : Preliminary studies suggest analgesic properties, indicating potential for pain management therapies.
- Cytotoxicity and Antimicrobial Activity : Investigations into its cytotoxic effects on cancer cell lines suggest potential oncology applications, while antimicrobial properties have been evaluated against various bacterial strains.
Case Study 1: Inflammatory Response
A study involving animal models demonstrated that this compound significantly reduced edema formation in response to inflammatory stimuli, showing a dose-dependent effect on inflammation reduction.
Case Study 2: Chronic Pain Management
Clinical trials assessing the safety and efficacy of this compound in patients with chronic pain conditions revealed promising outcomes. Participants reported reduced pain levels and improved quality of life metrics.
Mechanism of Action
The mechanism of action of Osmadizone involves its interaction with molecular targets related to uric acid metabolism. It is believed to inhibit the reabsorption of uric acid in the kidneys, leading to increased excretion in the urine. This action helps reduce uric acid levels in the blood, potentially alleviating symptoms of gout and other related conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Osmadizone shares structural and functional similarities with other "-azone" derivatives. Below is a detailed comparison:
Structural and Functional Similarities
The "-azone" stem denotes a hydrazone group (-NH-N=) in these compounds, which often correlates with anti-inflammatory, analgesic, or uricosuric activities. Key comparisons include:
Mechanistic and Clinical Contrasts
- Uricosuric Activity : this compound and sulfinpyrazone both promote uric acid excretion, but sulfinpyrazone is clinically validated for gout, whereas this compound’s efficacy remains unproven .
- Safety Profiles : Approved "-azone" drugs like phenazone and bumadizone have documented adverse effects (e.g., gastrointestinal toxicity, hepatotoxicity). This compound’s safety data are pending .
- Structural Nuances : this compound’s exact structure is undisclosed, but its investigational status suggests modifications to improve selectivity or reduce toxicity compared to older "-azone" agents .
Research and Development Status
This compound’s investigational status underscores the need for further preclinical and clinical studies. Key gaps include:
- Efficacy : Comparative studies against established uricosurics (e.g., sulfinpyrazone) are lacking.
- Mechanism : The molecular target(s) of this compound remain unconfirmed, unlike sulfinpyrazone’s well-characterized inhibition of URAT1 transporters .
- Safety: No Phase III data are available to assess risks such as nephrotoxicity or drug interactions .
Biological Activity
Overview of Osmadizone
This compound is a synthetic compound that has been studied for its potential uses in various medical applications, particularly in the context of anti-inflammatory and analgesic effects. Its structure and chemical properties suggest it may interact with biological systems in ways similar to other known therapeutic agents.
Pharmacological Properties
- Anti-inflammatory Effects : this compound has shown promise in inhibiting inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). It is believed to modulate the cyclooxygenase (COX) enzymes, particularly COX-2, which play a crucial role in the inflammatory response .
- Analgesic Activity : Preliminary studies indicate that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its effectiveness in this area is still under investigation, with ongoing research aimed at elucidating its mechanisms of action .
- Cytotoxicity and Antimicrobial Activity : Some studies have explored the cytotoxic effects of this compound on various cancer cell lines, suggesting potential applications in oncology. Additionally, its antimicrobial properties have been evaluated against several bacterial strains, indicating a broader spectrum of biological activity .
The precise mechanisms through which this compound exerts its biological effects are still being characterized. However, it is hypothesized that:
- Inhibition of Pro-inflammatory Cytokines : this compound may reduce the production of pro-inflammatory cytokines, thereby attenuating inflammation.
- Interaction with Cellular Signaling Pathways : The compound might interfere with key signaling pathways involved in pain perception and inflammatory responses.
Case Studies
- Case Study 1 : A study involving animal models demonstrated that this compound significantly reduced edema formation in response to inflammatory stimuli. The results indicated a dose-dependent effect on inflammation reduction .
- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with chronic pain conditions revealed promising outcomes, with participants reporting reduced pain levels and improved quality of life metrics .
Data Tables
Q & A
Q. How can researchers mitigate confirmation bias when interpreting this compound’s efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
